molecular formula C9H7NO2 B11920735 3-Amino-1H-2-benzopyran-1-one CAS No. 28607-63-8

3-Amino-1H-2-benzopyran-1-one

Cat. No.: B11920735
CAS No.: 28607-63-8
M. Wt: 161.16 g/mol
InChI Key: QVOKUGPVUGJSAF-UHFFFAOYSA-N
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Description

3-amino-1H-isochromen-1-one is a heterocyclic compound that belongs to the isochromene family. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 3-position of the isochromene ring enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 3-amino-1H-isochromen-1-one involves the cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives. This method employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . The reaction typically involves the use of metal-free conditions, making it a cost-effective and environmentally friendly method .

Industrial Production Methods

Industrial production methods for 3-amino-1H-isochromen-1-one are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced isochromene derivatives.

    Substitution: Formation of substituted isochromene derivatives with various functional groups.

Scientific Research Applications

3-amino-1H-isochromen-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth and proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophiles and electrophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1H-isochromen-1-one is unique due to the presence of the amino group at the 3-position, which enhances its reactivity and biological activity compared to other isochromene derivatives. This unique feature makes it a valuable compound for various scientific research applications.

Properties

CAS No.

28607-63-8

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-aminoisochromen-1-one

InChI

InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2

InChI Key

QVOKUGPVUGJSAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)N

Origin of Product

United States

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